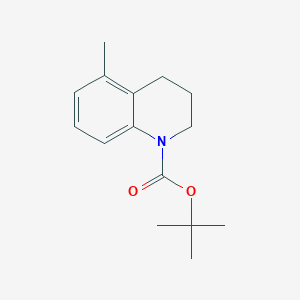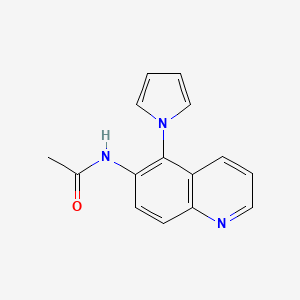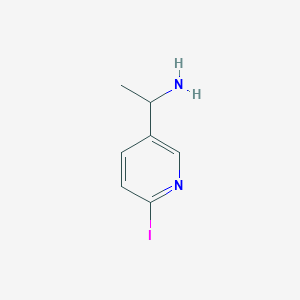
5-Bromo-8-hydroxyquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 8th position, and an aldehyde group at the 2nd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-8-hydroxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, catalysts
Major Products Formed
Oxidation: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid
Reduction: 5-Bromo-8-hydroxyquinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
5-Bromo-8-hydroxyquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline-2-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Chloro-8-hydroxyquinoline-2-carbaldehyde: Contains a chlorine atom instead of bromine at the 5th position.
8-Hydroxyquinoline: Lacks both the bromine atom and the aldehyde group.
Uniqueness
5-Bromo-8-hydroxyquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. The combination of the hydroxyl and aldehyde groups also contributes to its reactivity and versatility in chemical synthesis .
属性
分子式 |
C10H6BrNO2 |
|---|---|
分子量 |
252.06 g/mol |
IUPAC 名称 |
5-bromo-8-hydroxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H |
InChI 键 |
PNRCGERVHQNGHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)


![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)










